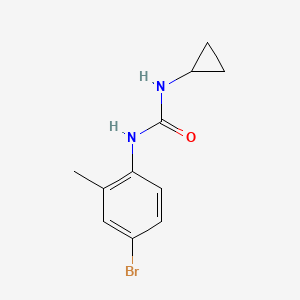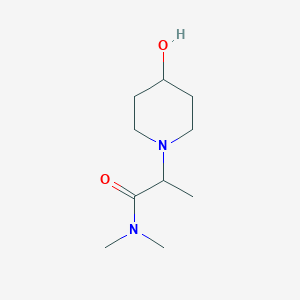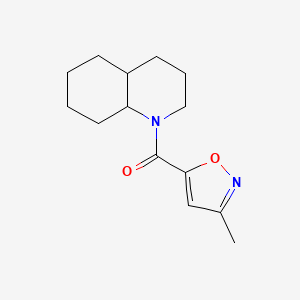![molecular formula C16H21N3O B7516349 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine, also known as JP-8000, is a synthetic compound that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has been investigated in detail. Studies have shown that the compound acts as a DNA intercalator, meaning that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has also been found to have low toxicity and can be administered orally. However, there are also some limitations to its use in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine. One area of research that could be explored is the compound's potential use as a therapeutic agent for the treatment of other diseases, such as Parkinson's disease or multiple sclerosis. Another area of research that could be explored is the development of more soluble derivatives of this compound that could be more easily administered in lab experiments. Finally, more research could be done to understand the efficacy and safety of this compound in animal models, which could pave the way for future clinical trials.
Synthesemethoden
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-pyrazol-1-ylbenzaldehyde with morpholine in the presence of a catalyst. This reaction produces 4-[(4-pyrazol-1-ylphenyl)methyl]morpholine. The second step involves the reaction of the product from the first step with 2,6-dimethylbenzaldehyde in the presence of a catalyst. This reaction produces this compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has been studied for its potential use in various scientific research applications. One area of research that has been explored is the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has antitumor activity and can inhibit the growth of various cancer cell lines. The compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-10-18(11-14(2)20-13)12-15-4-6-16(7-5-15)19-9-3-8-17-19/h3-9,13-14H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYZQDZXSNDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)



![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)

